molecular formula C17H13BrClNO4 B11108806 2-(4-Bromophenyl)-2-oxoethyl ((4-chlorobenzoyl)amino)acetate

2-(4-Bromophenyl)-2-oxoethyl ((4-chlorobenzoyl)amino)acetate

Cat. No.: B11108806
M. Wt: 410.6 g/mol
InChI Key: VEQFRMXALVNGTC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl ((4-chlorobenzoyl)amino)acetate is an organic compound that features both bromine and chlorine substituents on its aromatic rings

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl ((4-chlorobenzoyl)amino)acetate typically involves multi-step organic reactions. One common method includes the acylation of 4-bromobenzene with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ethyl oxalyl chloride to form the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl ((4-chlorobenzoyl)amino)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl ((4-chlorobenzoyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar compounds to 2-(4-Bromophenyl)-2-oxoethyl ((4-chlorobenzoyl)amino)acetate include:

    2-(4-Bromophenyl)-2-oxoethyl acetate: Lacks the chlorobenzoyl group, making it less versatile in certain synthetic applications.

    2-(4-Chlorophenyl)-2-oxoethyl ((4-bromobenzoyl)amino)acetate: The positions of the bromine and chlorine substituents are reversed, which can affect the compound’s reactivity and interaction with biological targets.

    2-(4-Bromophenyl)-2-oxoethyl ((4-methylbenzoyl)amino)acetate: The methyl group provides different electronic and steric effects compared to the chlorine substituent, leading to variations in chemical behavior and biological activity.

Properties

Molecular Formula

C17H13BrClNO4

Molecular Weight

410.6 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]acetate

InChI

InChI=1S/C17H13BrClNO4/c18-13-5-1-11(2-6-13)15(21)10-24-16(22)9-20-17(23)12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,23)

InChI Key

VEQFRMXALVNGTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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